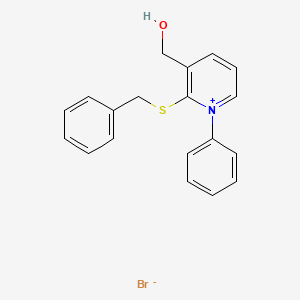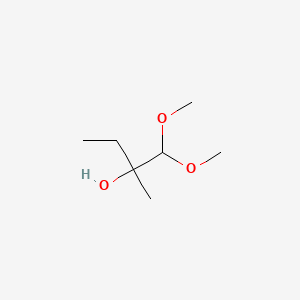
1,1-Dimethoxy-2-methylbutan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethoxy-2-methylbutan-2-ol is an organic compound with the molecular formula C7H16O3 It is a tertiary alcohol characterized by the presence of two methoxy groups attached to the same carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1-Dimethoxy-2-methylbutan-2-ol can be synthesized through multiple-step organic reactions. One common method involves the reaction of 2-methyl-2-butene with methanol in the presence of an acid catalyst. This process typically requires controlled temperatures and pressures to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves the hydration of 2-methyl-2-butene using sulfuric acid as a catalyst. This method is favored due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 1,1-Dimethoxy-2-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acidic or basic conditions can facilitate substitution reactions, often using reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce simpler alcohols .
Aplicaciones Científicas De Investigación
1,1-Dimethoxy-2-methylbutan-2-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is utilized in the production of resins, coatings, and other industrial materials.
Mecanismo De Acción
The mechanism by which 1,1-Dimethoxy-2-methylbutan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. Its methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparación Con Compuestos Similares
2-Methyl-2-butanol: A structurally similar compound with different functional groups.
2-Methyl-1-butanol: Another related alcohol with distinct properties and applications.
Uniqueness: 1,1-Dimethoxy-2-methylbutan-2-ol is unique due to its dual methoxy groups, which confer specific chemical and physical properties. This makes it particularly useful in specialized applications where these properties are advantageous .
Propiedades
Número CAS |
77315-54-9 |
|---|---|
Fórmula molecular |
C7H16O3 |
Peso molecular |
148.20 g/mol |
Nombre IUPAC |
1,1-dimethoxy-2-methylbutan-2-ol |
InChI |
InChI=1S/C7H16O3/c1-5-7(2,8)6(9-3)10-4/h6,8H,5H2,1-4H3 |
Clave InChI |
BBFMAVRMQHVOPM-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C(OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


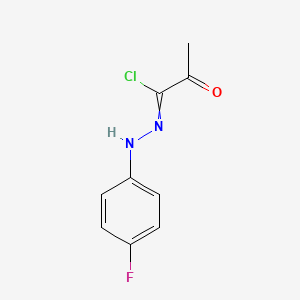
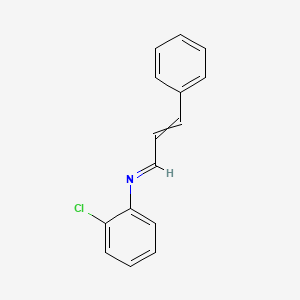
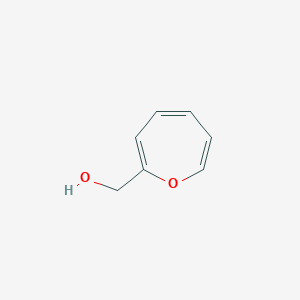

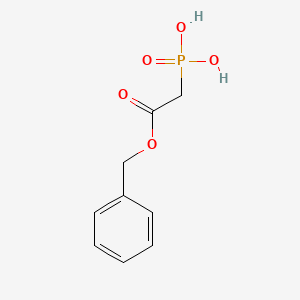
![3-[(Benzyloxy)methoxy]butanal](/img/structure/B14454279.png)
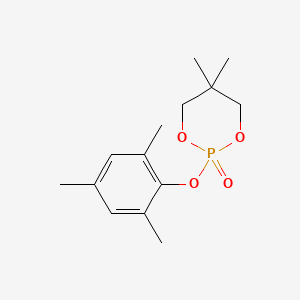
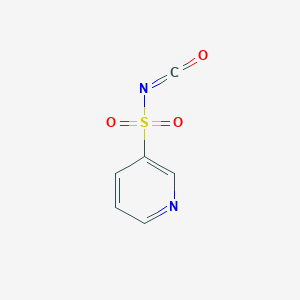

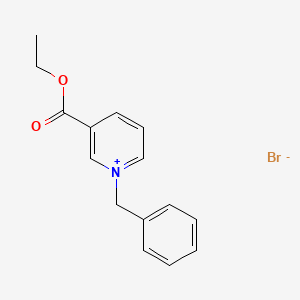

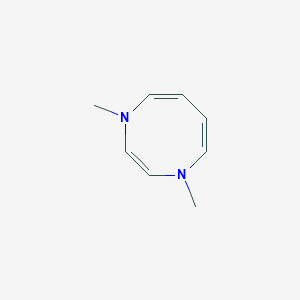
![2,2-Dichloro-1,1-difluoro-2,2a,7,7a-tetrahydro-1h-cyclobuta[a]indene](/img/structure/B14454316.png)
